molecular formula C26H23N5O3 B2816694 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1296315-40-6

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2816694
CAS No.: 1296315-40-6
M. Wt: 453.502
InChI Key:
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process:

  • Formation of the Triazoloquinazoline Core: : The initial step involves the cyclization of an appropriate hydrazine derivative with an isatoic anhydride to form the triazoloquinazoline core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide at elevated temperatures.

  • Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazoloquinazoline intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.

  • Acetamide Formation: : The final step involves the acylation of the triazoloquinazoline derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrotriazoloquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazoloquinazoline derivatives can inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microbial or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-phenylacetamide
  • 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group. This substitution can influence the compound’s biological activity and its interaction with molecular targets, potentially enhancing its efficacy and selectivity.

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-17-12-13-20(14-18(17)2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEBGMPNFNXENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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